![molecular formula C16H20ClNOS B12732674 Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride CAS No. 127905-70-8](/img/structure/B12732674.png)
Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride
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Overview
Description
Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine core, dimethyl groups, and a methoxyphenylthio substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride typically involves the reaction of benzenemethanamine with dimethylamine and 2-methoxyphenylthiol. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Pharmaceutical Applications
Benzenemethanamine derivatives have been widely studied for their pharmacological properties. The hydrochloride salt form is particularly relevant in medicinal chemistry for the following reasons:
- Antidepressant Activity : Compounds derived from benzenemethanamine exhibit monoamine oxidase inhibition properties, making them potential candidates for treating depression and anxiety disorders. For instance, derivatives like pargyline have been used as antihypertensive agents and antidepressants .
- Anti-emetic Properties : Certain derivatives of benzenemethanamine are noted for their anti-emetic effects. These compounds are structurally similar to known anti-motion sickness agents such as cinnarizine and meclizine .
- Synthesis of Pharmaceuticals : Benzenemethanamine serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo N-alkylation reactions makes it a valuable precursor in drug formulation processes .
Organic Synthesis Applications
Benzenemethanamine can be utilized in organic synthesis due to its reactivity:
- Synthesis of Isoquinolines : The compound can be used to prepare isoquinolines through reactions with glyoxal acetal, showcasing its versatility in synthesizing complex organic molecules .
- Production of Explosives : It is involved in the manufacture of military explosives like hexanitrohexaazaisowurtzitane (HNIW), demonstrating its application in high-energy materials .
Biochemical Studies
The compound's role in biochemical research is significant:
- Enzyme Interaction Studies : Research has indicated that benzenemethanamine can interact with various enzymes, including monoamine oxidases, which are crucial for neurotransmitter metabolism. This property makes it useful for studying enzyme kinetics and inhibition mechanisms .
Toxicological Studies
Understanding the safety profile of benzenemethanamine is essential:
- Acute Toxicity : Studies have reported the lethal dose (LD50) of benzenemethanamine hydrochloride in rodent models to be approximately 34 mg/kg when administered intravenously. This data is critical for assessing its safety in pharmaceutical applications .
Data Tables
Application Area | Specific Use Case |
---|---|
Pharmaceuticals | Antidepressants, anti-emetics |
Organic Synthesis | Isoquinoline preparation, explosive production |
Biochemical Research | Enzyme interaction studies |
Toxicology | Acute toxicity assessment |
Case Studies
- Antidepressant Development : A study focused on the synthesis of N,N-dimethylbenzylamine derivatives showed promising results as monoamine oxidase inhibitors, highlighting their potential as antidepressants.
- Explosive Manufacturing : Research into the use of benzenemethanamine in producing advanced explosives demonstrated enhanced performance characteristics compared to traditional compounds.
- Toxicological Assessment : Investigations into the acute toxicity of benzenemethanamine hydrochloride provided essential data for regulatory compliance and safety evaluations in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N,N-dimethyl-2-(phenyltelluro)-
- Benzenemethanamine, N,N-dimethyl-2-(phenylthio)-
- Benzenemethanamine, N,N-dimethyl-2-(2-methoxyphenyl)-
- Benzenemethanamine, N,N-dimethyl-2-(2-chlorophenyl)thio-
Uniqueness
Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride is unique due to the presence of the methoxyphenylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
Biological Activity
Benzenemethanamine, N,N-dimethyl-2-((2-methoxyphenyl)thio)-, hydrochloride (CAS No. 127905-70-8) is a synthetic compound known for its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClNOS, with a molecular weight of approximately 327.84 g/mol. The compound features a dimethylamino group attached to a benzenemethanamine backbone, with a methoxyphenylthio substituent that contributes to its chemical reactivity and biological activity .
Mechanisms of Biological Activity
Preliminary studies have indicated that benzenemethanamine derivatives may exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .
- Microtubule Destabilization : Certain compounds derived from benzenemethanamine have been identified as microtubule-destabilizing agents, which is crucial for their anticancer properties .
- PPAR Activation : The compound may interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and potentially offering therapeutic benefits in metabolic disorders .
In Vitro Studies
- Cytotoxicity Assays : In vitro assays have demonstrated that several derivatives of benzenemethanamine can inhibit cell growth effectively. For instance, three selected compounds showed significant apoptosis-inducing activities in MDA-MB-231 cells at concentrations as low as 1.0 µM .
- Microtubule Assembly Inhibition : Research indicates that certain derivatives can inhibit microtubule assembly by up to 52%, suggesting their potential as chemotherapeutic agents .
Case Studies
A study involving the synthesis and evaluation of various benzenemethanamine derivatives highlighted their varied biological activities. Notably, compounds with different substituents exhibited distinct profiles in terms of cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells .
Compound Name | CAS Number | IC50 (µM) | Target Cell Line |
---|---|---|---|
Compound A | 134987-46-5 | 2.43 | MDA-MB-231 |
Compound B | 134987-47-6 | 4.98 | HepG2 |
Compound C | Not specified | 7.84 | MDA-MB-231 |
Properties
CAS No. |
127905-70-8 |
---|---|
Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)18-3;/h4-11H,12H2,1-3H3;1H |
InChI Key |
HVHNQYAUEZFNRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
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